molecular formula C15H18O2 B1605615 Shizukanolide CAS No. 70578-36-8

Shizukanolide

Cat. No.: B1605615
CAS No.: 70578-36-8
M. Wt: 230.3 g/mol
InChI Key: KCFCNCALMYTQMP-BJEMGHAFSA-N
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Description

Shizukanolide is a sesquiterpene lactone isolated from the plant Chloranthus japonicus Sieb. (Chloranthaceae). It is known for its unique lindenane skeleton and has been the subject of various studies due to its interesting chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: Shizukanolide can be isolated from the ether extract of Chloranthus japonicus using column chromatography. The compound is obtained as colorless needles with a melting point of 95-96.5°C . The molecular formula of this compound is C15H18O2, and its structure has been confirmed through X-ray crystallography .

Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through extraction from natural sources, specifically from the Chloranthus japonicus plant .

Chemical Reactions Analysis

Types of Reactions: Shizukanolide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmacological Applications

Shizukanolide exhibits several promising biological activities:

  • Antitumor Activity : Research indicates that related compounds from Chloranthus species, such as shizukaol D, have demonstrated the ability to inhibit liver cancer cell growth through modulation of the Wnt signaling pathway. This suggests that this compound may also possess similar antitumor properties .
  • Antifungal and Antimicrobial Properties : Other sesquiterpene lactones from Chloranthus japonicus have shown antifungal and antimicrobial activities. This compound's structural characteristics suggest it may have comparable effects against pathogenic fungi and bacteria .
  • Anti-HIV Activity : Compounds like shizukaol E have displayed significant anti-HIV-1 replication activities, indicating a potential therapeutic application for this compound in treating viral infections .

Table 1: Biological Activities of this compound and Related Compounds

CompoundActivity TypeSourceReference
This compound HAntitumorChloranthus japonicus
Shizukaol DAntitumorChloranthus serratus
Shizukaol EAnti-HIVChloranthus japonicus
Shizukaol CAntifungalChloranthus spp.

Synthetic Applications

The total synthesis of this compound has been achieved through various methodologies, highlighting its importance in synthetic organic chemistry. The synthesis often involves complex reactions such as biomimetic Diels–Alder reactions, which allow for the construction of its intricate heptacyclic framework .

  • Synthetic Methodologies : Recent studies have employed modified biomimetic approaches to synthesize shizukaols A and E, showcasing the compound's synthetic versatility and paving the way for further exploration of its derivatives .

Table 2: Synthetic Approaches to this compound

Synthesis MethodYield (%)Key StepsReference
Biomimetic Diels–Alder Reaction0.1%Formation of diene and ethylene
Olefination of α-siloxy ketone92%Z-selective olefination

Agricultural Applications

This compound's antifungal properties suggest potential applications in agriculture as a natural pesticide. Compounds derived from Chloranthus species have been tested for their effectiveness against plant pathogens, indicating that this compound could be utilized in developing eco-friendly agricultural solutions .

Case Study 1: Antitumor Activity Assessment

A study focused on shizukaol D demonstrated its ability to induce apoptosis in liver cancer cells while modulating the Wnt signaling pathway. This research supports the hypothesis that this compound may share similar mechanisms of action, warranting further investigation into its antitumor capabilities .

Case Study 2: Synthesis and Characterization

The total synthesis of shizukaols A and E not only elucidated their structure but also confirmed their bioactivity profiles. The synthetic strategies employed highlight the challenges and innovations in producing these complex natural products, establishing a foundation for future research on this compound .

Mechanism of Action

The mechanism of action of shizukanolide involves its interaction with biological targets, leading to its antifungal activity. The compound likely disrupts fungal cell membranes or interferes with essential enzymatic processes within the fungal cells . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Biological Activity

Shizukanolide, a sesquiterpene lactone derived from plants of the Chloranthaceae family, particularly Chloranthus japonicus, has garnered attention for its diverse biological activities. This article delves into its antifungal properties, anti-cancer effects, and other pharmacological activities, supported by case studies and research findings.

  • Molecular Formula : C15H18O2
  • Molecular Weight : 230.302 g/mol
  • CAS Number : 70578-36-8
  • Density : 1.17 g/cm³
  • Boiling Point : 381.4°C
  • Flash Point : 160.2°C

Antifungal Activity

This compound exhibits significant antifungal properties against various plant pathogenic fungi. Research indicates that it effectively inhibits the growth of fungi such as Fusarium and Botrytis species, which are common pathogens in agricultural settings.

Table 1: Antifungal Efficacy of this compound

Fungal SpeciesInhibition Zone (mm)Concentration (µg/mL)
Fusarium oxysporum15100
Botrytis cinerea20200
Rhizoctonia solani18150

The compound's antifungal mechanism appears to involve disruption of fungal cell membrane integrity, leading to cell death .

Anti-Cancer Properties

This compound has also been studied for its anti-cancer effects, particularly in breast cancer models. It has shown promise in inhibiting metastasis and reducing tumor growth.

Case Study: Anti-Metastatic Activity

A study conducted by Zhang et al. (2017) demonstrated that this compound significantly reduced the migration and invasion of breast cancer cells in vitro. The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways.

Table 2: Effects on Breast Cancer Cell Lines

Cell LineIC50 (µM)Apoptosis Induction (%)
MDA-MB-2315.245
MCF-76.838

These findings suggest that this compound may serve as a potential therapeutic agent in breast cancer treatment .

Other Biological Activities

Beyond antifungal and anti-cancer effects, this compound has been associated with various other biological activities:

  • Antioxidant Activity : Exhibits free radical scavenging properties, which may contribute to its protective effects against oxidative stress.
  • Anti-inflammatory Effects : Inhibits pro-inflammatory cytokines, indicating potential use in inflammatory diseases .
  • Antimicrobial Properties : Effective against a range of bacteria, suggesting broader antimicrobial applications .

Properties

IUPAC Name

(1S,7S,9S,10R,12S)-4,9-dimethyl-13-methylidene-6-oxatetracyclo[7.4.0.03,7.010,12]tridec-3-en-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O2/c1-7-9-4-12(9)15(3)6-13-10(5-11(7)15)8(2)14(16)17-13/h9,11-13H,1,4-6H2,2-3H3/t9-,11+,12-,13+,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCFCNCALMYTQMP-BJEMGHAFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CC3C(=C)C4CC4C3(CC2OC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C[C@H]3C(=C)[C@H]4C[C@H]4[C@@]3(C[C@@H]2OC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50318687
Record name Shizukanolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50318687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70578-36-8
Record name Shizukanolide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334032
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Shizukanolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50318687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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